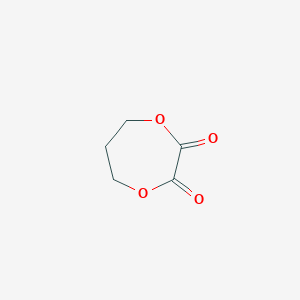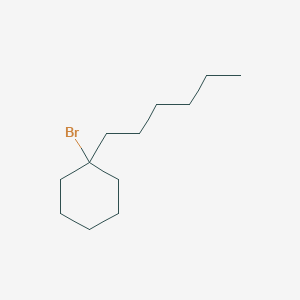![molecular formula C7H16N2O4 B14588093 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea CAS No. 61170-50-1](/img/structure/B14588093.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is a chemical compound with the molecular formula C7H16N2O4. It is characterized by the presence of a urea group attached to a triethylene glycol chain. This compound is known for its hydrophilic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea typically involves the reaction of triethylene glycol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The triethylene glycol chain enhances its solubility in aqueous environments, facilitating its transport and distribution within biological systems. The urea group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol: Similar in structure but lacks the urea group.
Triethylene glycol: Shorter chain length and lacks the urea group.
Polyethylene glycol: Longer chain length and lacks the urea group.
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is unique due to the presence of both the triethylene glycol chain and the urea group. This combination imparts distinct hydrophilic and hydrogen-bonding properties, making it suitable for specialized applications in chemistry, biology, and industry.
Properties
CAS No. |
61170-50-1 |
|---|---|
Molecular Formula |
C7H16N2O4 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethylurea |
InChI |
InChI=1S/C7H16N2O4/c8-7(11)9-1-3-12-5-6-13-4-2-10/h10H,1-6H2,(H3,8,9,11) |
InChI Key |
XJOYLWGVQGTYNB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCO)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


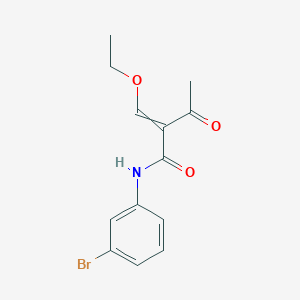
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
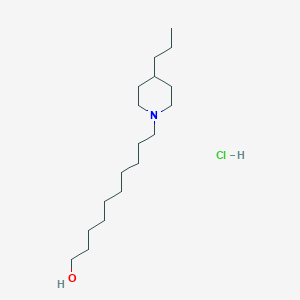
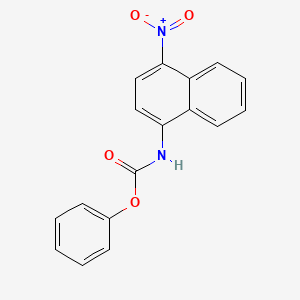
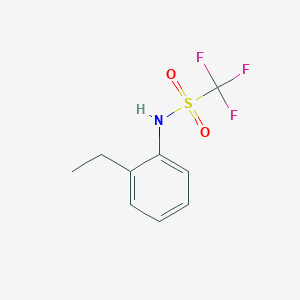
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
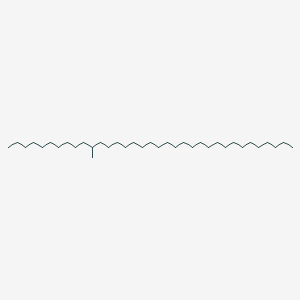
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
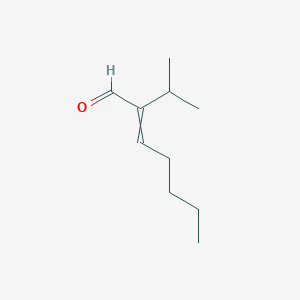
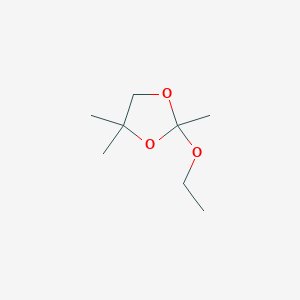
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
